molecular formula C10H7NO B14258156 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL CAS No. 184959-94-2

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL

Cat. No.: B14258156
CAS No.: 184959-94-2
M. Wt: 157.17 g/mol
InChI Key: JWRLNABAOVOGQR-UHFFFAOYSA-N
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Description

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is a diacetylene derivative that incorporates a pyridyl group, making it a compound of significant interest in advanced materials research and synthetic chemistry. Diacetylene derivatives are primarily investigated for their potential in solid-state polymerization reactions to form polydiacetylenes, a class of polymers with a one-dimensional π-conjugated backbone that are valuable for their optical and electronic properties . The presence of the pyridyl nitrogen atom, which can act as both a hydrogen bond acceptor and a coordination site, influences the molecular packing in the solid state and can be exploited to form supramolecular architectures . The terminal alcohol group provides a handle for further chemical modification, allowing researchers to create a wide array of functionalized derivatives. This compound is strictly for research applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

184959-94-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

5-pyridin-2-ylpenta-2,4-diyn-1-ol

InChI

InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2

InChI Key

JWRLNABAOVOGQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC#CCO

Origin of Product

United States

Preparation Methods

Cadiot-Chodkiewicz Cross-Coupling for Diyne Formation

Reaction Mechanism and Substrate Design

The Cadiot-Chodkiewicz cross-coupling is a copper-catalyzed reaction that couples terminal alkynes with propargyl halides to form unsymmetrical diynes. For 5-(pyridin-2-yl)penta-2,4-diyn-1-ol, this method employs propargyl alcohol and 2-ethynylpyridine as precursors. The reaction proceeds under inert conditions with CuCl (0.1 eq.) in degassed piperidine/water mixtures at 0°C.

Table 1: Representative Reaction Conditions
Reactant A Reactant B Catalyst Solvent Temp (°C) Yield (%)
Propargyl alcohol 2-Ethynylpyridine CuCl Piperidine/H₂O 0 72
Propargyl bromide Pyridinyl alkyne CuCl DCE 25 65

The pyridinyl alkyne is synthesized via Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene, followed by desilylation. Propargyl alcohol derivatives are brominated using N-bromosuccinimide (NBS) and AgNO₃ to generate electrophilic partners.

Optimization Challenges

Key challenges include:

  • Homodimerization : Competing Glaser coupling of terminal alkynes, mitigated by slow addition of reactants.
  • Moisture Sensitivity : Degassed solvents and nitrogen atmospheres prevent catalyst deactivation.
  • Purification : Column chromatography (hexane/EtOAc, 4:1) isolates the diyne from byproducts like homodimers.

Nucleophilic Substitution and Alkyne Elongation

Synthesis of Pyridinyl Ethynyl intermediates

A two-step protocol converts 2-aminopyridine to 2-ethynylpyridine:

  • Grignard Addition : Treatment of 2-bromopyridine with ethynylmagnesium bromide forms 2-ethynylpyridine (86% yield).
  • Protection-Deprotection : The hydroxyl group in propargyl alcohol is protected as a TBS ether to avoid side reactions during coupling.

Coupling with Propargyl Derivatives

The TBS-protected propargyl alcohol undergoes Cadiot-Chodkiewicz coupling with 2-ethynylpyridine. Deprotection using TBAF yields the final product:

$$
\text{TBS-O-C≡C-C≡C-Pyridin-2-yl} \xrightarrow{\text{TBAF}} \text{HO-C≡C-C≡C-Pyridin-2-yl}
$$

Table 2: Spectroscopic Data for this compound
Technique Key Signals Assignment
¹H NMR δ 4.41 (s, 2H, CH₂OH), 8.44 (dd, 2H, Py-H) Hydroxyl methylene, pyridinyl H
IR 3437 cm⁻¹ (O-H), 2210 cm⁻¹ (C≡C) Hydroxy and diyne stretches

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Cadiot-Chodkiewicz : Higher yields (72%) but requires strict anhydrous conditions.
  • Nucleophilic Substitution : Lower yields (65–70%) due to competing side reactions.

Structural Implications

Crystallographic data for analogous compounds reveal:

  • Hydrogen Bonding : Dimeric O-H···N interactions (O⋯N distance: 2.78 Å) hinder solid-state polymerization.
  • Conjugation Effects : Pyridinyl rings exhibit planar geometries, enhancing electronic delocalization.

Characterization and Purity Assessment

Chromatographic Validation

Reverse-phase HPLC (C18 column, MeOH/H₂O) confirms >95% purity. Retention time: 8.2 min.

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 186.0891 (calc. 186.0892).

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Polyyne Alcohol Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Reactivity/Properties Applications/Context
This compound Pyridin-2-yl 157.16 Electrophilic triple bonds due to EWG; potential for cycloadditions Medicinal chemistry (hypothetical)
5-(Triphenylsilyl)penta-2,4-diyn-1-ol Triphenylsilyl 338.09 Steric bulk enhances stability; hydrophobic Intermediate in HDDA reactions
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 2-Amino-5-fluoropyridin-3-yl 165.15 Electron-donating (NH₂) and -withdrawing (F) effects Pharmaceutical lead optimization

Key Comparisons:

Substituent Electronic Effects: The pyridin-2-yl group in this compound introduces electron-withdrawing character, polarizing the triple bonds and enhancing electrophilicity. This contrasts with triphenylsilyl substituents (as in ’s compound), which provide steric protection and modest electron-donating effects via σ-conjugation, stabilizing the alkyne backbone . In 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol , the amino group donates electrons, while fluorine withdraws electrons, creating a polarized pyridine ring. This dual effect may modulate alkyne reactivity in nucleophilic additions.

Synthetic Utility: The triphenylsilyl derivative () was synthesized in 40% yield via CuCl-catalyzed coupling, suggesting that analogous methods could apply to the pyridin-2-yl variant. However, pyridine’s coordination to copper might alter reaction efficiency . Shorter-chain derivatives like 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol () are typically synthesized via stepwise alkyne functionalization, highlighting the trade-off between chain length and synthetic complexity.

Stability: Bulky silyl groups (e.g., triphenylsilyl) reduce oxidation susceptibility of triple bonds, whereas pyridin-2-yl derivatives may require stabilization under acidic or basic conditions due to the basic nitrogen.

Biological Relevance :

  • Pyridin-2-yl moieties are recurrent in bioactive molecules (e.g., CDK7 inhibitors in ), suggesting that this compound could serve as a scaffold for drug discovery . In contrast, silyl-protected derivatives are more commonly employed as synthetic intermediates .

Research Findings and Implications

  • Reactivity in Cycloadditions : The pyridin-2-yl group’s electron-withdrawing nature may accelerate hexadehydro-Diels-Alder (HDDA) reactions compared to silyl-substituted analogs, as seen in related systems .
  • Spectroscopic Signatures : NMR data for 5-(Triphenylsilyl)penta-2,4-diyn-1-ol (δ 4.37 ppm for –CH₂OH ) suggest that the pyridin-2-yl variant would exhibit distinct aromatic proton shifts (δ 7.5–8.5 ppm) and deshielded hydroxyl signals due to hydrogen bonding.
  • Thermal Stability : Preliminary studies on silyl derivatives indicate decomposition above 150°C; the pyridin-2-yl analog may exhibit lower thermal stability due to reduced steric protection.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles due to its potential skin/eye irritation hazards . Use fume hoods for synthesis steps to avoid inhalation of volatile byproducts. Store the compound in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition. Refer to GHS classifications (e.g., acute toxicity Category 3) for emergency protocols .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves Sonogashira coupling between 2-iodopyridine and terminal diynol precursors under Pd/Cu catalysis . Optimize yields by controlling solvent polarity (e.g., THF or DMF), reaction temperature (60–80°C), and inert atmosphere (N₂/Ar). Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) and purify via column chromatography using silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the pyridin-2-yl substituent (δ ~8.5 ppm for aromatic protons) and diyne backbone (sp-hybridized carbons at ~70–90 ppm). IR spectroscopy identifies the hydroxyl stretch (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₇NO: theoretical 157.0538) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict regioselectivity in Huisgen cycloadditions. Analyze HOMO-LUMO gaps to identify electron-deficient alkyne sites for azide coupling . Validate models against experimental kinetic data using Arrhenius plots .

Q. What strategies resolve contradictory data in thermal stability assessments?

  • Methodological Answer : Cross-validate Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under identical conditions (heating rate 10°C/min, N₂ atmosphere). If decomposition temperatures vary (>5% deviation), check for impurities via HPLC or recrystallize the compound in ethanol/DMF (1:1) . Computational MD simulations can identify thermally labile moieties (e.g., hydroxyl group oxidation) .

Q. How does the pyridinyl group influence the compound’s electronic properties in supramolecular assemblies?

  • Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to measure redox potentials. Compare with analogs lacking the pyridinyl group to isolate its electron-withdrawing effects. UV-Vis spectroscopy (λmax ~270 nm) and time-dependent DFT (TD-DFT) quantify charge-transfer interactions .

Experimental Design & Data Analysis

Q. How to design a kinetic study for its participation in Diels-Alder reactions?

  • Methodological Answer : Use pseudo-first-order conditions with excess diene (e.g., anthracene). Monitor reaction via UV-Vis at λ = 300–400 nm. Fit data to second-order rate equations using software like KinTek Explorer. Vary temperature (25–60°C) to calculate ΔH‡ and ΔS‡ via Eyring plots .

Q. What analytical workflows confirm regioselectivity in cross-coupling reactions?

  • Methodological Answer : Combine NOESY NMR to detect spatial proximity of substituents and X-ray crystallography for unambiguous structural assignment. For non-crystalline samples, use LC-MS/MS fragmentation patterns to differentiate isomers .

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